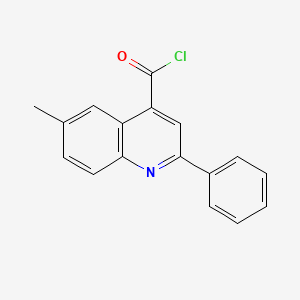

6-Methyl-2-phenylquinoline-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-7-8-15-13(9-11)14(17(18)20)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWQZYNTYVSLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. We will explore the strategic disconnection of the target molecule, focusing on two robust and field-proven methods for the synthesis of its carboxylic acid precursor: the Pfitzinger reaction and the Doebner reaction. The guide delves into the mechanistic underpinnings of these reactions, offers detailed step-by-step experimental protocols, and discusses the critical final conversion to the target acyl chloride. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded resource for the synthesis of substituted quinoline derivatives.

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] The specific compound, this compound, serves as a highly versatile building block. The reactive acyl chloride handle at the 4-position allows for facile derivatization, enabling the synthesis of a diverse library of amides, esters, and other functionalized molecules for drug discovery and development programs.[4][5] This guide provides an in-depth examination of its synthesis, emphasizing the chemical logic and practical considerations necessary for successful laboratory execution.

Part 1: Retrosynthetic Strategy

The most logical and efficient synthesis of an acyl chloride begins with its corresponding carboxylic acid. This precursor, 6-Methyl-2-phenylquinoline-4-carboxylic acid, contains the fully assembled and substituted quinoline core. Therefore, our retrosynthetic analysis logically proceeds in two primary stages:

-

Stage A: Formation of the Quinoline-4-Carboxylic Acid Core. This involves constructing the bicyclic quinoline ring system with the desired 2-phenyl and 6-methyl substituents. Two classical and highly effective named reactions are particularly well-suited for this transformation: the Pfitzinger Reaction and the Doebner Reaction .

-

Stage B: Conversion to the Acyl Chloride. This is a standard functional group transformation where the carboxylic acid is activated by a chlorinating agent to yield the final target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of the Precursor: 6-Methyl-2-phenylquinoline-4-carboxylic acid

The synthesis of the quinoline carboxylic acid precursor is the most critical part of the pathway. The choice between the Pfitzinger and Doebner reactions often depends on the availability and cost of the starting materials.

Pathway 1: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids by condensing isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] For our target, this involves the reaction of 5-methylisatin with acetophenone.

Reaction Mechanism

The reaction proceeds via a base-catalyzed cascade. First, the isatin ring is hydrolyzed by the base (e.g., potassium hydroxide) to open the lactam and form a keto-anilinic acid intermediate. This intermediate then undergoes a condensation reaction with the carbonyl compound (acetophenone) to form an imine, which tautomerizes to an enamine. The sequence concludes with an intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system.[7][8]

Caption: Workflow of the Pfitzinger Reaction.

Experimental Protocol: Pfitzinger Synthesis

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol.

-

Addition of Reactants: To the basic solution, add 5-methylisatin (14 mmol) and acetophenone (16.5 mmol).[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 18-36 hours for completion.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under vacuum.

-

Purification: Dissolve the residue in a minimal amount of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone. Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute HCl to a pH of ~4-5.

-

Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-Methyl-2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from ethanol.

Pathway 2: The Doebner Reaction

The Doebner reaction is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid.[2][9] It provides a direct and often high-yielding route to 2-substituted quinoline-4-carboxylic acids. For our target, this involves reacting p-toluidine, benzaldehyde, and pyruvic acid.

Reaction Mechanism

The reaction is typically acid-catalyzed and begins with the formation of an imine from the aniline (p-toluidine) and the aldehyde (benzaldehyde). Pyruvic acid then adds to this imine. The resulting adduct undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation to furnish the final aromatic quinoline product.[9][10]

Caption: Workflow of the Doebner Reaction.

Experimental Protocol: Doebner Synthesis

-

Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve p-toluidine (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol.

-

Addition of Reactants: To this solution, add pyruvic acid (11 mmol) dropwise with stirring.

-

Reaction: Reflux the mixture for 3-4 hours. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC.[10]

-

Isolation: After the reaction period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then with diethyl ether to remove impurities.

-

Drying: Dry the purified 6-Methyl-2-phenylquinoline-4-carboxylic acid in a vacuum oven. The product is often obtained in high purity without the need for further recrystallization.

| Feature | Pfitzinger Reaction | Doebner Reaction |

| Starting Materials | 5-Methylisatin, Acetophenone, Base | p-Toluidine, Benzaldehyde, Pyruvic Acid |

| Reaction Type | Base-catalyzed condensation/cyclization | Three-component condensation/cyclization |

| Typical Conditions | Reflux in aq. EtOH with KOH | Reflux in EtOH |

| Advantages | Good for specific substitution patterns | Atom-economical, often simpler work-up |

| Disadvantages | Can require longer reaction times; substituted isatins may be costly | Yields can be sensitive to aniline electronics[9] |

Part 3: Conversion to this compound

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a crucial activation step for subsequent derivatization. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[11][12]

Mechanism of Chlorination

Both reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group.

-

Thionyl Chloride (SOCl₂): The carboxylic acid attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a reactive chlorosulfite intermediate. The displaced chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[11][13] The evolution of these gases drives the reaction to completion.

-

Oxalyl Chloride ((COCl)₂): This reagent is often used for milder conditions and cleaner reactions. A catalytic amount of N,N-dimethylformamide (DMF) is typically added. The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. The resulting intermediate then collapses, releasing the acyl chloride, CO₂, CO, and regenerating the DMF catalyst.[14][15]

Caption: Experimental workflow for acyl chloride formation.

Experimental Protocol: Acyl Chloride Formation using Thionyl Chloride

This protocol must be performed in a well-ventilated fume hood due to the release of toxic gases.

-

Preparation: Place 6-Methyl-2-phenylquinoline-4-carboxylic acid (5 mmol) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing NaOH solution).

-

Reagent Addition: Suspend the acid in 15 mL of anhydrous toluene. Add thionyl chloride (15 mmol, 3 equivalents) dropwise to the suspension at room temperature.[4][16]

-

Reaction: Gently heat the mixture to reflux (approx. 80-90°C). The solid will gradually dissolve as it reacts. Maintain reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) has ceased.

-

Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap on the vacuum line.

-

Final Product: The resulting solid is this compound, which is often used immediately in the next step without further purification due to its moisture sensitivity.[17]

Characterization and Safety

Characterization: The identity and purity of the intermediate carboxylic acid and the final acyl chloride should be confirmed using standard analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

-

Infrared (IR) Spectroscopy: To observe the characteristic C=O stretches (approx. 1700 cm⁻¹ for the acid, shifting to ~1780 cm⁻¹ for the acyl chloride).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

Safety Considerations:

-

Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

HCl and SO₂ Gas: The byproducts of the chlorination reaction are toxic and corrosive gases. Ensure the reaction apparatus is properly vented to a scrubber or gas trap.

-

Acyl Chloride Product: The final product is moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water or humid air, releasing HCl.[17] It should be handled under anhydrous conditions.

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on classical organic reactions. The core quinoline structure can be efficiently assembled via either the Pfitzinger or Doebner reaction, with the choice depending on starting material availability. The subsequent conversion of the intermediate carboxylic acid to the final acyl chloride is a straightforward but hazardous step requiring careful handling of corrosive chlorinating agents. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and advanced materials research.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de France, 49, 89.

-

ResearchGate (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

-

IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201. Available at: [Link]

-

Wikipedia (n.d.). Doebner–Miller reaction. Available at: [Link]

-

Wikipedia (n.d.). Combes quinoline synthesis. Available at: [Link]

-

Li, J., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 20(11), 19684–19702. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Friedlaender Synthesis. Available at: [Link]

-

Slideshare (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

-

Semantic Scholar (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

-

Chemistry Steps (n.d.). SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

-

Sharma, P. C., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336–21361. Available at: [Link]

-

SlidePlayer (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

-

Wikipedia (n.d.). Pfitzinger reaction. Available at: [Link]

-

Chemguide (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

-

Organic Chemistry Data (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

-

ResearchGate (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

-

ACS Publications (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(1), 259–262. Available at: [Link]

-

Semantic Scholar (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available at: [Link]

-

IAEA (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. Available at: [Link]

-

Illinois Experts (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

-

ResearchGate (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. Available at: [Link]

-

YouTube (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available at: [Link]

-

ResearchGate (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available at: [Link]

-

College of Saint Benedict (n.d.). Reactivity: substitution at carboxyl. Available at: [Link]

-

Reddit (2015). Need help in converting a carboxylic acid to an acyl chloride. Available at: [Link]

- Google Patents (n.d.). US3940439A - Acid chloride synthesis.

-

NIH (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available at: [Link]

-

YouTube (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Available at: [Link]

-

NIH (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8864–8869. Available at: [Link]

-

DergiPark (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]

-

IUCr Journals (2016). Methyl 2-phenylquinoline-4-carboxylate. Available at: [Link]

-

Zhejiang Jiuzhou Chem Co.,Ltd (n.d.). This compound CAS NO.174636-75-0. Available at: [Link]

- Google Patents (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

-

ResearchGate (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

- Google Patents (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

-

ResearchGate (2025). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Methyl-2-phenylquinoline-4-carbonyl chloride

Abstract

6-Methyl-2-phenylquinoline-4-carbonyl chloride is a highly reactive, multi-functional chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, combining a quinoline scaffold with a phenyl substituent and a reactive acyl chloride group, makes it a valuable building block for the synthesis of novel therapeutic agents and complex organic molecules. Quinoline derivatives, for instance, are recognized as a dominant class of compounds used in the development of anti-malarial agents. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering field-proven insights into its molecular identity, solubility, stability, and chemical reactivity. Furthermore, it outlines detailed experimental protocols for its characterization, grounded in authoritative methodologies to ensure scientific integrity and reproducibility.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The properties of this compound are a direct consequence of its unique structural arrangement, which features a planar quinoline ring system, a phenyl group at the 2-position, a methyl group at the 6-position, and a highly electrophilic carbonyl chloride group at the 4-position.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 174636-75-0 | [1] |

| Molecular Formula | C₁₇H₁₂ClNO | [2] |

| Molecular Weight | 281.74 g/mol | [2] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | N/A |

The structure consists of a bicyclic quinoline core, which is known to be essentially planar[3][4]. The phenyl ring at the 2-position is typically twisted out of the plane of the quinoline system, a conformation that minimizes steric hindrance, as seen in analogous crystal structures[3][4]. This three-dimensional arrangement influences crystal packing and intermolecular interactions, thereby affecting physical properties like melting point and solubility.

Physicochemical and Solubility Profile

Understanding the solubility and physical state of a compound is paramount for its application in synthesis, purification, and formulation. The properties of this compound are dominated by its large, lipophilic aromatic system and the extreme reactivity of its acyl chloride functional group.

Physical State and Appearance

Based on its molecular weight and aromatic structure, this compound is expected to be a crystalline solid at standard temperature and pressure. The parent compound, quinoline, is a hygroscopic liquid that turns brown on exposure to light[5]. While this compound is a solid, similar light sensitivity and hygroscopic tendencies should be anticipated.

Solubility Parameters

Direct experimental solubility data for this specific compound is not widely published. However, a robust profile can be constructed based on the behavior of structurally similar molecules and the principles of chemical reactivity.

-

Aqueous Solubility: The compound is predicted to be practically insoluble in water. More importantly, it does not simply dissolve but undergoes rapid, vigorous, and exothermic hydrolysis upon contact with water to form 6-methyl-2-phenylquinoline-4-carboxylic acid and hydrogen chloride (HCl) gas[6][7][8]. This reaction is irreversible under normal conditions and is a defining characteristic of acyl chlorides[9][10]. The rate of hydrolysis is expected to be faster under basic conditions[10].

-

Organic Solvent Solubility: The compound's high lipophilicity, derived from its phenyl and quinoline rings, dictates its solubility in organic media. Excellent solubility is anticipated in a range of common aprotic organic solvents. A strong analogue, 6-ethyl-2-phenylquinoline-4-carbonyl chloride, shows high solubility in chlorinated solvents and dimethylformamide (DMF)[10].

Table 2: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic | Water, Methanol, Ethanol | Reactive / Insoluble | Rapid solvolysis (hydrolysis or alcoholysis) occurs due to the high reactivity of the acyl chloride group with nucleophilic -OH groups[7][9]. |

| Aprotic Polar | DMF, DMSO, Acetonitrile | High to Moderate | These solvents can stabilize the polar acyl chloride group without reacting, promoting dissolution[10]. |

| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene | High | The large, lipophilic aromatic structure favors interaction with nonpolar and moderately polar aprotic solvents[10]. |

| Nonpolar | Hexanes, Pentane | Low to Moderate | While the molecule is lipophilic, some polarity from the carbonyl and nitrogen heteroatom may limit solubility in purely aliphatic solvents. |

The high reactivity of acyl chlorides makes them powerful synthetic tools but also necessitates careful handling in anhydrous conditions to prevent degradation[7].

Chemical Reactivity and Stability

The chemical utility of this compound is defined by the electrophilicity of the carbonyl carbon. The electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack[7].

Hydrolysis and Nucleophilic Acyl Substitution

The cornerstone of acyl chloride chemistry is the nucleophilic addition-elimination reaction[6][8]. When reacting with water, a water molecule acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the corresponding carboxylic acid and HCl[6][8]. This same mechanistic pathway allows it to serve as a potent acylating agent.

Key Reactions:

-

With Water: Forms 6-methyl-2-phenylquinoline-4-carboxylic acid[7][9].

-

With Carboxylates: Forms carboxylic acid anhydrides[9].

Caption: Key nucleophilic substitution reactions.

Stability and Storage

-

Thermal Stability: Acyl chlorides are generally thermally labile. At elevated temperatures, decomposition can occur, potentially through the loss of HCl[10]. Experiments should be conducted at controlled, and generally low, temperatures.

-

Storage: Due to its extreme sensitivity to moisture, this compound must be stored under strictly anhydrous and inert conditions (e.g., under nitrogen or argon gas) in a tightly sealed container. A desiccator is highly recommended for long-term storage.

Experimental Protocols for Characterization

To ensure the quality and suitability of this compound for research, a series of validation experiments are required. The following protocols are designed as self-validating systems.

Caption: General workflow for compound characterization.

Protocol 4.1: Qualitative Solubility Assessment

Objective: To confirm the predicted solubility profile in a range of anhydrous organic solvents.

Causality: This protocol verifies the compound's suitability for various reaction conditions. Selecting an appropriate solvent is critical for achieving homogeneity and optimal reaction kinetics.

Methodology:

-

Preparation: Dispense ~2-3 mg of the compound into several dry glass vials. Ensure all glassware is oven-dried to remove residual moisture.

-

Solvent Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add 0.5 mL of an anhydrous test solvent (e.g., DCM, THF, DMF, Toluene, Hexane) to each vial.

-

Observation: Cap the vials and vortex for 30 seconds. Observe for dissolution.

-

Categorization: Classify solubility as 'Freely Soluble' (clear solution), 'Sparingly Soluble' (some solid remains), or 'Insoluble'.

-

Validation: The results should align with the predictions in Table 2. Discrepancies may indicate impurities or degradation of the starting material.

Protocol 4.2: Hydrolytic Stability Assay via HPLC

Objective: To experimentally demonstrate and quantify the compound's instability in the presence of water.

Causality: This assay validates the critical need for anhydrous handling. By monitoring the rapid disappearance of the parent compound and the appearance of its carboxylic acid hydrolysis product, it provides a direct measure of its reactivity.

Methodology:

-

Standard Preparation: Prepare a stock solution (~1 mg/mL) of the compound in anhydrous acetonitrile. This is Time 0 (T₀).

-

Reaction Initiation: Dilute an aliquot of the stock solution 1:10 into a solution of 90:10 acetonitrile:water.

-

Time-Point Analysis: Immediately inject an aliquot of the reaction mixture onto a reverse-phase HPLC system (e.g., C18 column). This is T₁.

-

Monitoring: Continue to take injections at regular intervals (e.g., T₅, T₁₅, T₃₀ minutes).

-

Data Analysis: Monitor the chromatograms. The peak corresponding to the acyl chloride (higher retention time) should decrease, while a new, more polar peak corresponding to the carboxylic acid (lower retention time) should appear and grow.

-

Validation: Complete or near-complete conversion to the carboxylic acid within a short timeframe confirms the compound's high hydrolytic instability.

Predicted Analytical and Spectroscopic Data

While experimental acquisition is the gold standard, key spectroscopic features can be reliably predicted to aid in structural confirmation.

Table 3: Predicted Spectroscopic Features

| Technique | Feature | Predicted Value / Range | Rationale |

| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm (singlet) | Typical chemical shift for a methyl group on an aromatic ring. |

| Aromatic Protons | 7.5 - 8.5 ppm (multiplets) | Protons on the quinoline and phenyl rings reside in the deshielded aromatic region. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm | The carbonyl carbon of an acyl chloride is highly deshielded, appearing far downfield[10]. |

| FTIR | C=O Stretch | 1780 - 1815 cm⁻¹ | Acyl chlorides exhibit a characteristic, strong carbonyl stretch at a higher wavenumber than carboxylic acids or esters due to the inductive effect of the chlorine atom. |

| Mass Spec (EI) | Molecular Ion (M⁺) | ~281.7 m/z | Corresponds to the molecular weight of the compound. Look for characteristic isotope pattern for chlorine (M+2 peak at ~1/3 intensity). |

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its physicochemical profile is characterized by high lipophilicity, leading to good solubility in aprotic organic solvents, and a dominant, overriding reactivity with water and other nucleophiles. This hydrolytic instability is the most critical handling parameter and necessitates strict anhydrous and inert storage and reaction conditions. The protocols and data presented in this guide provide a comprehensive framework for researchers to confidently handle, characterize, and employ this valuable building block in the synthesis of next-generation chemical entities.

References

Sources

- 1. This compound, CasNo.174636-75-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]

Spectroscopic Characterization of 6-Methyl-2-phenylquinoline-4-carbonyl chloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 6-Methyl-2-phenylquinoline-4-carbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document serves as a comprehensive resource for the structural elucidation and analytical characterization of this quinoline derivative. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction

This compound, with the molecular formula C₁₇H₁₂ClNO and a molecular weight of 281.74 g/mol , is a promising scaffold in medicinal chemistry.[1] The quinoline core is a well-established pharmacophore found in numerous therapeutic agents.[2][3] The presence of the reactive carbonyl chloride group at the 4-position makes it a versatile intermediate for the synthesis of a diverse library of derivatives, such as amides and esters, for biological screening. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is essential for unambiguous characterization.[4] This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region is expected to be complex due to the presence of two interacting ring systems.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.3 | s | 1H | H3 | The proton at the 3-position is deshielded by the adjacent nitrogen and the electron-withdrawing carbonyl group. |

| ~8.2 - 7.9 | m | 3H | H5, H2', H6' | H5 is deshielded by the quinoline ring current. The ortho protons of the phenyl ring are also expected in this downfield region. |

| ~7.8 - 7.4 | m | 4H | H7, H8, H3', H4', H5' | The remaining aromatic protons of the quinoline and phenyl rings will resonate in this region. |

| ~2.5 | s | 3H | 6-CH₃ | The methyl protons will appear as a singlet in the upfield region. |

Note: The exact chemical shifts and multiplicities are predictions and may vary slightly in an experimental setting. Coupling constants (J) for the aromatic protons are expected to be in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 165 | C=O (carbonyl) | The carbonyl carbon of the acyl chloride is highly deshielded and will appear at a very low field. |

| ~158 - 155 | C2 | The carbon attached to the nitrogen and the phenyl group will be significantly downfield. |

| ~148 - 145 | C8a | Quaternary carbon adjacent to the nitrogen. |

| ~140 - 135 | C4, C6, C1' | Quaternary carbons, including the one bearing the methyl group and the point of attachment of the phenyl ring. |

| ~132 - 120 | Aromatic CHs | The remaining aromatic carbons of the quinoline and phenyl rings will resonate in this range. |

| ~118 - 115 | C3 | The carbon at the 3-position is expected to be relatively upfield for an aromatic carbon due to its electronic environment. |

| ~22 - 20 | 6-CH₃ | The methyl carbon will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

Experimental Protocol:

-

Prepare a sample by either creating a KBr pellet, a Nujol mull, or by casting a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the quinoline and phenyl rings. |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch | Corresponding to the methyl group. |

| ~1780 - 1740 | Strong | C=O stretch (acyl chloride) | This will be a very prominent and sharp peak, characteristic of the carbonyl group in an acyl chloride. The high frequency is due to the electron-withdrawing effect of the chlorine atom.[6] |

| ~1620 - 1450 | Medium | C=C and C=N stretches (aromatic rings) | A series of bands corresponding to the vibrations of the quinoline and phenyl ring systems. |

| ~850 - 750 | Strong | C-H out-of-plane bending | The pattern of these bands in the fingerprint region can sometimes provide information about the substitution pattern of the aromatic rings. |

| ~700 - 600 | Medium | C-Cl stretch | The carbon-chlorine bond vibration is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[2]

Experimental Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data:

| m/z | Interpretation | Rationale |

| 281.06 | [M]⁺ (³⁵Cl) | The molecular ion peak corresponding to the exact mass of the molecule with the ³⁵Cl isotope. |

| 283.06 | [M+2]⁺ (³⁷Cl) | The isotopic peak for the ³⁷Cl isotope. The intensity of this peak will be approximately one-third of the [M]⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom. |

| 246.07 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 253.08 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |

| 218.09 | [M - CO - Cl]⁺ or [M - COCl]⁺ | Loss of the carbonyl chloride group. This fragment would correspond to the stable 6-methyl-2-phenylquinoline cation. |

| 143.07 | [6-methylquinoline]⁺ or related fragments | Further fragmentation of the quinoline ring system. |

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic validation.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the expected spectroscopic data, grounded in the analysis of analogous structures and fundamental principles. The key diagnostic features to confirm the identity and purity of this compound are the characteristic acyl chloride stretch in the IR spectrum, the precise mass and isotopic pattern in the mass spectrum, and the unique set of resonances in the ¹H and ¹³C NMR spectra. This comprehensive spectroscopic fingerprint is indispensable for any researcher working with this versatile chemical intermediate.

References

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.

- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.

- Smolecule. (n.d.). Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.

- Santa Cruz Biotechnology. (n.d.). This compound.

- BenchChem. (2025). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide.

- Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.

Sources

Technical Guide: Solubility Profile of 6-Methyl-2-phenylquinoline-4-carbonyl chloride in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. For quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities, understanding solubility is paramount for synthesis, purification, formulation, and ensuring bioavailability.[1][2][3][4][5] This guide provides an in-depth technical overview of the solubility characteristics of 6-Methyl-2-phenylquinoline-4-carbonyl chloride. Due to the limited publicly available data for this specific molecule, this document leverages data from the structurally analogous compound, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, to establish a robust predictive solubility profile.[6] Furthermore, it outlines validated, step-by-step experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate precise, reliable data for this and similar chemical entities.

Molecular Profile and Predicted Solubility

This compound possesses a molecular architecture that dictates its interaction with various solvents. The core structure comprises a large, rigid, and hydrophobic quinoline ring system, substituted with a nonpolar methyl group and a phenyl ring. These features contribute significantly to the molecule's lipophilicity. The defining functional group is the highly reactive and polar acyl chloride (-COCl) at the 4-position. This group's reactivity, particularly towards protic solvents, is a critical consideration that often leads to solvolysis rather than simple dissolution.

The predicted high lipophilicity suggests favorable solubility in nonpolar and moderately polar aprotic organic solvents.[6] The polar acyl chloride group can engage in dipole-dipole interactions, but its primary influence in protic media is its susceptibility to nucleophilic attack, leading to the formation of the corresponding carboxylic acid (with water) or esters (with alcohols).[6]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound based on the behavior of its close structural analog.[6] These predictions serve as a starting point for solvent selection in synthesis, purification, and analytical method development.

| Solvent | Solvent Type | Predicted Solubility | Rationale & Key Considerations |

| Dichloromethane (DCM) | Halogenated | High | Excellent solvent due to its ability to solvate the hydrophobic core and the polar acyl chloride without reaction. |

| Chloroform | Halogenated | High | Similar to DCM, offers high solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | Good solvating power for the quinoline structure. Should be anhydrous to prevent hydrolysis. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Typically used for creating high-concentration stock solutions for biological screening. |

| Acetonitrile | Polar Aprotic | Moderate | May require gentle heating to achieve higher concentrations. |

| Toluene | Nonpolar Aromatic | Moderate | Solubilizes the nonpolar backbone, but less effective for the polar acyl chloride. |

| Hexanes / Heptane | Nonpolar Aliphatic | Low | The molecule's polarity is too high for significant solubility in aliphatic hydrocarbons. |

| Methanol / Ethanol | Polar Protic | Reactive | The acyl chloride will react to form the corresponding methyl or ethyl ester. Not suitable for simple dissolution. |

| Water | Polar Protic | Reactive / Insoluble | Undergoes rapid hydrolysis to the corresponding, and likely insoluble, carboxylic acid.[6] |

Experimental Determination of Solubility

To move beyond predictions, rigorous experimental validation is necessary. The following sections describe standardized protocols for determining both thermodynamic and kinetic solubility, two distinct but equally important parameters in drug development.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard for this measurement.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the selected anhydrous solvent (e.g., 1 mL) in a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is achieved. A 48-hour period is often preferred to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard calibration curve prepared from the same compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous or organic medium. This is highly relevant for early-stage screening where compounds are often handled in DMSO.

Principle: A small volume of a high-concentration DMSO stock solution of the compound is added to the target solvent. The formation of precipitate is monitored over a short period (e.g., 1-2 hours) using light scattering (nephelometry) or UV-Vis spectroscopy.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 20 mM).

-

Assay Plate Preparation: In a 96-well microplate, dispense the target organic solvent into multiple wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Cover the plate and incubate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.

-

Detection: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer). Alternatively, measure the absorbance in the UV spectrum; a drop in absorbance at the compound's λmax can indicate precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or decrease in absorbance is observed compared to controls.

Caption: Workflow for High-Throughput Kinetic Solubility.

Key Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both intermolecular forces and chemical reactivity.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is the cornerstone of solubility prediction. The large, aromatic, nonpolar structure of the molecule favors solvents with similar characteristics. Solvents like DCM, chloroform, and toluene can effectively establish van der Waals interactions with the quinoline and phenyl rings. Polar aprotic solvents like DMF and THF are effective because they can solvate both the nonpolar regions and the polar acyl chloride group through dipole-dipole interactions without reacting with it.

Chemical Reactivity of the Acyl Chloride

The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to nucleophilic attack. This is the most critical factor to consider when selecting solvents.

-

Protic Solvents (Alcohols, Water): These act as nucleophiles, leading to a chemical reaction (solvolysis) that consumes the parent compound. The product (ester or carboxylic acid) may have vastly different solubility properties.

-

Aprotic Solvents: These are the preferred choice as they lack acidic protons and are non-nucleophilic, thus preserving the compound's integrity during dissolution. It is crucial to use anhydrous grades of these solvents to prevent inadvertent hydrolysis.

Temperature

For most solid solutes, solubility increases with temperature.[7] This relationship can be exploited during recrystallization for purification. Applying gentle heat can increase the amount of compound that dissolves in a given solvent, but for a reactive compound like this, it may also accelerate degradation or side reactions. Therefore, any use of heat should be carefully controlled and monitored.

Caption: Structure-Solubility Relationship Framework.

Conclusion and Recommendations

This compound is predicted to be highly soluble in anhydrous polar aprotic and halogenated organic solvents such as dichloromethane, chloroform, THF, and DMF. Its solubility is expected to be low in nonpolar aliphatic solvents and it will be reactive in protic solvents like water and alcohols. For any application, the use of anhydrous solvents is strongly recommended to maintain the chemical integrity of the acyl chloride group. While predictions based on structural analogs provide a strong foundation, it is imperative that researchers perform experimental solubility determination using standardized protocols, such as the shake-flask method, to obtain precise data for their specific application, whether it be reaction optimization, purification, or formulation development.

References

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1485-1490.

- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.

- Unknown. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- National Center for Biotechnology Inform

- LibreTexts. (2023). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Quinoline.

- BenchChem. (n.d.).

- Unknown. (2025).

- Sciencemadness Wiki. (n.d.). Quinoline.

- Smolecule. (n.d.). 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

- BenchChem. (n.d.). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.

- National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]

- 7. solubilityofthings.com [solubilityofthings.com]

A Senior Application Scientist's Guide to the Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, practical experimental protocols, and the rationale behind methodological choices. We will explore the most efficient synthetic routes starting from readily available precursors, focusing on the Doebner reaction as the primary method and the Pfitzinger reaction as a notable alternative for the synthesis of the crucial carboxylic acid intermediate. The final conversion to the target acyl chloride is also detailed. This guide emphasizes scientific integrity, providing mechanistic insights, comparative data, and detailed, actionable protocols.

Introduction: Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The title compound, this compound, is a versatile building block, with its reactive acyl chloride group enabling facile derivatization to amides, esters, and other functional groups, making it highly valuable for the construction of compound libraries for drug discovery.

The synthesis of this molecule is a two-stage process. The primary challenge lies in the efficient construction of the substituted quinoline-4-carboxylic acid backbone. Subsequently, a standard functional group transformation converts the carboxylic acid to the desired acyl chloride. This guide will focus on providing a robust and reproducible synthetic strategy.

Synthetic Strategy Overview: From Precursors to Final Product

The overall synthetic pathway involves two key transformations:

-

Formation of 6-Methyl-2-phenylquinoline-4-carboxylic acid: This is the core ring-forming step. We will compare two primary named reactions for this purpose.

-

Conversion to this compound: A functional group interconversion.

The choice of the initial ring-forming strategy is critical and depends on factors such as starting material availability, yield, and reaction scalability.

Figure 1: High-level overview of the primary synthetic route.

Part I: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid

This section details the synthesis of the key carboxylic acid intermediate. We will focus on the Doebner reaction as the recommended method and discuss the Pfitzinger reaction as a viable alternative.

Primary Method: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to directly form a quinoline-4-carboxylic acid.[2][3] For our target, this involves the reaction of p-toluidine, benzaldehyde, and pyruvic acid. This one-pot synthesis is highly efficient and is the recommended pathway.

Causality of Component Selection:

-

p-Toluidine: Provides the benzene ring and the methyl group at the 6-position of the final quinoline.

-

Benzaldehyde: Supplies the phenyl group that will be at the 2-position.

-

Pyruvic Acid: This α-keto acid is crucial as it provides the carbons that will form the new pyridine ring, including the carbon for the 4-carboxylic acid group.

Reaction Mechanism: The mechanism, while not definitively established in all cases, is believed to proceed via the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and oxidation to yield the aromatic quinoline ring.[2][4] A key feature of modern protocols is the use of a "hydrogen-transfer" mechanism, where an excess of the imine intermediate acts as the oxidant for the final aromatization step, avoiding the need for external oxidizing agents.[1]

Figure 2: Simplified mechanism of the Doebner Reaction.

Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a high-yield procedure demonstrated to be effective for a range of anilines.[1][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

|---|---|---|---|

| p-Toluidine | 107.15 | 193 mg | 1.8 mmol |

| Benzaldehyde | 106.12 | 212 mg (202 µL) | 2.0 mmol |

| Pyruvic Acid | 88.06 | 53 mg (43 µL) | 0.6 mmol |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 128 mg (113 µL) | 0.9 mmol (0.5 eq to aniline) |

| Acetonitrile (MeCN) | 41.05 | ~3.7 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | - | - |

| Saturated NaHCO₃ (aq) | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

To a 25 mL round-bottom flask, add p-toluidine (1.8 mmol) and benzaldehyde (2.0 mmol) followed by acetonitrile (1.0 mL).

-

With stirring, add boron trifluoride etherate (0.9 mmol) to the mixture at room temperature.

-

Heat the reaction mixture to 65 °C and stir for 1 hour.

-

In a separate vial, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).

-

Add the pyruvic acid solution dropwise to the heated reaction mixture over approximately 10-15 minutes.

-

Continue to stir the reaction at 65 °C for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methyl-2-phenylquinoline-4-carboxylic acid.

Expected Yield: Based on similar reported reactions, yields are expected to be high. The synthesis of 6-methyl-2-phenylquinoline-4-carboxylic acid via this method has been reported with a yield of 88%.[5]

Alternative Method: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, condensing an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]

Causality of Component Selection:

-

5-Methylisatin: The isatin core provides the benzene ring and the nitrogen atom. The methyl group at the 5-position of isatin corresponds to the 6-position in the final quinoline product.

-

Acetophenone: The methyl group of acetophenone is the required α-methylene group, and the phenyl group becomes the 2-substituent of the quinoline.

Reaction Mechanism: The reaction begins with the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid.[6][7] This is followed by condensation with the carbonyl compound (acetophenone) to form an imine, which tautomerizes to an enamine. The enamine then undergoes intramolecular cyclization and dehydration to form the quinoline-4-carboxylic acid.[6][8]

Figure 3: Simplified mechanism of the Pfitzinger Reaction.

Experimental Protocol: Pfitzinger Reaction

This is a general protocol for the Pfitzinger synthesis.[8]

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 5-Methylisatin | 161.16 |

| Acetophenone | 120.15 |

| Potassium Hydroxide (KOH) | 56.11 |

| Ethanol (EtOH) | 46.07 |

| Water | 18.02 |

| Hydrochloric Acid (HCl) or Acetic Acid | - |

Procedure:

-

In a round-bottom flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

-

Add 5-methylisatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour.

-

Add acetophenone (1.0-1.2 eq) to the mixture.

-

Heat the reaction to reflux and maintain for 18-24 hours, monitoring by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Comparison of Synthetic Routes

| Feature | Doebner Reaction | Pfitzinger Reaction |

| Starting Materials | p-Toluidine, Benzaldehyde, Pyruvic Acid | 5-Methylisatin, Acetophenone |

| Reaction Type | Three-component, one-pot | Two-component condensation |

| Conditions | Typically acidic (Lewis or Brønsted acid) | Strongly basic |

| Advantages | High atom economy, modular, good yields reported for this specific target. | Utilizes different starting materials which may be more readily available in some labs. |

| Disadvantages | Can have lower yields with strongly electron-withdrawing anilines (not an issue here).[1] | Requires strongly basic conditions; 5-methylisatin may be less common than p-toluidine. |

| Recommendation | Primary Route | Viable Alternative |

Part II: Conversion to this compound

This final step is a standard conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10]

Mechanism: The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is eliminated and then attacks the carbonyl carbon. The intermediate collapses, releasing the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. The formation of gaseous byproducts drives the reaction to completion.[10]

Experimental Protocol: Chlorination with Thionyl Chloride

Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases corrosive gases (SO₂ and HCl).

Materials:

| Reagent | Molar Mass ( g/mol ) |

|---|---|

| 6-Methyl-2-phenylquinoline-4-carboxylic acid | 263.29 |

| Thionyl Chloride (SOCl₂) | 118.97 |

| Toluene (dry) | 92.14 |

| N,N-Dimethylformamide (DMF) (catalytic) | 73.09 |

Procedure:

-

Place the dried 6-methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Add dry toluene (approx. 5-10 mL per gram of acid) to suspend the solid.

-

Add an excess of thionyl chloride (SOCl₂, approx. 5-10 eq).

-

Add one drop of dry DMF as a catalyst.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure (a rotary evaporator connected to a suitable trap is recommended).

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane or by vacuum distillation if thermally stable.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence. The recommended pathway involves the Doebner reaction of p-toluidine, benzaldehyde, and pyruvic acid, which offers a high-yield, one-pot method to construct the core quinoline-4-carboxylic acid structure. A viable alternative is the Pfitzinger reaction using 5-methylisatin and acetophenone. The subsequent chlorination of the carboxylic acid intermediate is reliably performed using thionyl chloride . The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Doebner–Miller reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Pfitzinger reaction. (2023). In Wikipedia. Retrieved from [Link]

- Kumar, V., & Sharma, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem Technical Documents.

-

The Organic Chemistry Tutor. (2021, November 3). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

- Srinivasan, N., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the American Chemical Society.

-

UO Chemists. (2024, June 9). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Retrieved from [Link]

- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Documents.

- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem Technical Documents.

-

Doebner reaction. (2023). In Wikipedia. Retrieved from [Link]

- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.

- Orita, A., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- Butler, D. E., & Smith, J. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.

- Iacob, A. T., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules.

- BenchChem. (2025). Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. BenchChem Technical Documents.

- Mini-Reviews in Organic Chemistry. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. BenchChem Technical Documents.

-

Farmer, S. (2023). Conversion of carboxylic acids to acid chlorides. In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathway to 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a valuable intermediate in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the reaction mechanisms, the rationale behind experimental choices, and the practical considerations for successful synthesis.

Introduction: The Significance of the Quinoline Scaffold

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1]. The title compound, this compound, serves as a highly reactive building block for the synthesis of more complex molecules, owing to the versatile quinoline core and the reactive carbonyl chloride functional group. Its applications are primarily in the realm of medicinal chemistry as a precursor for novel bioactive compounds.

Synthetic Strategy: A Two-Step Approach

The formation of this compound is most effectively achieved through a two-step synthetic sequence:

-

Step 1: Pfitzinger Reaction - The synthesis of the quinoline core via the condensation of 5-methylisatin and acetophenone to yield 6-methyl-2-phenylquinoline-4-carboxylic acid.

-

Step 2: Acyl Chloride Formation - The conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride.

This guide will now delve into the mechanistic details and experimental protocols for each of these critical steps.

Part 1: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group, conducted under basic conditions[2].

The Pfitzinger Reaction Mechanism

The reaction proceeds through a series of well-defined steps, beginning with the base-catalyzed hydrolysis of the isatin lactam ring, followed by condensation with the ketone, and subsequent intramolecular cyclization and dehydration.

-

Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydroxide ion-mediated hydrolysis of the amide bond in 5-methylisatin, leading to the formation of the potassium salt of the corresponding keto-acid. This ring-opened intermediate is typically not isolated and is used in situ[2].

-

Formation of the Imine and Enamine: The amino group of the ring-opened intermediate then condenses with the carbonyl group of acetophenone to form an imine. This imine is in equilibrium with its more stable enamine tautomer.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. The subsequent dehydration of the cyclic intermediate results in the formation of the aromatic quinoline ring system, yielding 6-methyl-2-phenylquinoline-4-carboxylic acid.

Mechanistic Diagram of the Pfitzinger Reaction

Caption: The Pfitzinger reaction mechanism for the synthesis of 6-methyl-2-phenylquinoline-4-carboxylic acid.

Experimental Protocol for the Pfitzinger Reaction

This protocol is a representative procedure based on established methods for the Pfitzinger synthesis.

Materials:

-

5-Methylisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add 5-methylisatin to the basic solution and stir at room temperature. The color of the solution will change, indicating the formation of the potassium salt of the ring-opened isatin.

-

To this mixture, add acetophenone.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

-

The product, 6-methyl-2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the gaseous nature of its byproducts, which simplifies purification.

Mechanism of Acyl Chloride Formation with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a good leaving group.

-

Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride. The leaving group decomposes into sulfur dioxide (SO₂) and a chloride ion, which combines with the previously released proton to form hydrogen chloride (HCl). The evolution of these gaseous byproducts drives the reaction to completion[3].

Mechanistic Diagram of Acyl Chloride Formation

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol for Acyl Chloride Formation

This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

6-Methyl-2-phenylquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend 6-methyl-2-phenylquinoline-4-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent.

-

A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual thionyl chloride.

-

The resulting crude this compound is often used in the next synthetic step without further purification due to its reactivity and sensitivity to moisture.

Data Summary